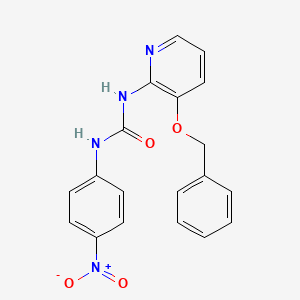

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea

Description

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea is a substituted urea derivative characterized by a 4-nitrophenyl group and a 3-(phenylmethoxy)-2-pyridyl moiety linked via a urea bridge. Notably, structurally related compounds, such as 1-(4-nitrophenyl)-3-(3-pyridylmethyl)urea (Pyrinuron), are recognized as potent rodenticides .

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c24-19(21-15-8-10-16(11-9-15)23(25)26)22-18-17(7-4-12-20-18)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGIASYHZSVGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea typically involves the reaction of 4-nitroaniline with an isocyanate derivative of 3-(phenylmethoxy)(2-pyridyl). The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 1-(4-Aminophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of urea compounds, including 1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea, exhibit significant anticancer properties. For instance, research published in the European Journal of Medicinal Chemistry highlighted that certain urea derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival . The nitrophenyl group is particularly noted for its ability to enhance biological activity through electronic effects.

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study demonstrated that urea derivatives could effectively inhibit the growth of various pathogenic bacteria and fungi. The presence of the phenylmethoxy and pyridine moieties is believed to contribute to the antimicrobial activity by disrupting microbial membranes .

Agrochemical Applications

2.1 Herbicidal Activity

In agrochemistry, this compound has been explored as a potential herbicide. Research indicates that compounds with similar structures can inhibit specific enzymes involved in plant growth, thereby controlling weed populations without adversely affecting crop yields . Field trials have shown promising results in reducing weed biomass while maintaining crop health.

2.2 Insecticidal Properties

The compound's efficacy as an insecticide has also been evaluated. Studies suggest that it can disrupt the nervous systems of certain pests, leading to mortality or reduced reproductive success. This property makes it a candidate for developing environmentally friendly pest control agents .

Materials Science Applications

3.1 Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry as a monomer or additive. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties . Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation.

3.2 Photonic Devices

The compound's optical properties have been studied for potential use in photonic devices. Its ability to absorb specific wavelengths of light makes it suitable for applications in sensors and light-emitting devices . Experimental results show that incorporating this compound into photonic materials can enhance their performance.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl and pyridyl groups could facilitate binding to target proteins, while the urea moiety might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Structure-Activity Relationship (SAR) Insights

- Critical Substituents: The 4-nitrophenyl group is essential for rodenticidal activity. Substitution at the 3-position (e.g., 3-nitrophenyl in ) or replacement with electron-donating groups (e.g., methoxy in ) abolishes efficacy . The 3-pyridylmethyl moiety must remain unmodified. Derivatives with 2- or 4-pyridylmethyl groups (e.g., 1-(2-pyridylmethyl)-3-(4-nitrophenyl)urea) are inactive .

Steric and Electronic Effects :

Biological Activity

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea, with the CAS number 877458-91-8, is a synthetic organic compound belonging to the class of urea derivatives. Its molecular formula is C19H16N4O4, and it has a molecular weight of 364.35 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the nitrophenyl and pyridyl groups enhances its binding affinity to target proteins, which may modulate their activity through various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl and pyridyl groups significantly influence its potency.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 | |

| Escherichia coli | 62.50 |

Enzyme Inhibition

The compound also exhibits enzyme inhibition capabilities, particularly against histone deacetylases (HDACs), which are critical in cancer progression and other diseases. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that may suppress tumor growth.

Study on Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound in vitro. The results indicated that the compound significantly inhibited cell proliferation in A-431 and Jurkat cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Study on Antimicrobial Properties

Another study focused on the antimicrobial effects of this compound against a panel of bacterial strains. The results showed that it possessed notable antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes for 1-(4-nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea, and how can reaction yields be improved?

The compound is typically synthesized via multi-step reactions involving coupling of aryl isocyanates with pyridine-based intermediates. A validated method involves using bis(trichloromethyl) carbonate (BTC) to generate aryl isocyanates from aromatic amines, followed by reaction with intermediates like 3-(phenylmethoxy)pyridin-2-amine in dichloromethane. Key optimization factors include:

- Temperature control : Maintaining 0–5°C during isocyanate formation to minimize side reactions .

- Solvent selection : Dichloromethane ensures solubility and facilitates purification via column chromatography .

- Catalyst use : Triethylamine (TEA) as a base enhances reaction efficiency . Yields (e.g., 21–48%) can be improved by optimizing stoichiometry and employing inert atmospheres to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Comprehensive characterization requires:

- 1H NMR : Identifies aromatic protons (δ 7.0–8.6 ppm) and urea NH signals (δ 8.5–9.1 ppm) .

- IR spectroscopy : Confirms urea carbonyl (C=O) stretch at ~1650–1705 cm⁻¹ and nitro group (NO₂) absorption at ~1339–1384 cm⁻¹ .

- Mass spectrometry (ESI-MS) : Validates molecular weight via [M+H]+ peaks (e.g., m/z 490–534) . Cross-referencing with synthetic intermediates (e.g., pyridine-methoxy precursors) ensures structural integrity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact biological activity in urea derivatives?

Structure-activity relationship (SAR) studies reveal:

| Substituent Position | Group | Impact on Activity | Reference |

|---|---|---|---|

| Pyridine C-3 | Phenylmethoxy | Enhances lipophilicity and target binding | |

| 4-Nitrophenyl | Electron-withdrawing NO₂ | Increases electrophilicity, improving enzyme inhibition | |

| Pyridine C-2 | Trifluoromethyl (CF₃) | Boosts metabolic stability but may reduce solubility | |

| Comparative studies with analogs (e.g., chlorine vs. fluorine substitutions) show that electronic and steric effects critically modulate potency . |

Q. What experimental strategies resolve contradictions in reported bioactivity data for similar urea derivatives?

Discrepancies in IC₅₀ values or target selectivity often arise from:

- Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. PBS) alter compound solubility and stability .

- Purity thresholds : Impurities >5% (e.g., unreacted isocyanates) can skew results; HPLC purity validation is essential .

- Cell line specificity : Differences in membrane permeability (e.g., HEK293 vs. HeLa) affect observed activity . Standardizing protocols (e.g., MTT assay parameters) and reporting purity levels can mitigate contradictions .

Q. How can molecular docking and enzyme kinetics elucidate the mechanism of action for this compound?

- Docking studies : Use software (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets. The nitro group and pyridine-methoxy moiety often form hydrogen bonds with residues like Asp86 or Lys90 .

- Kinetic assays : Measure inhibition constants (Ki) via Lineweaver-Burk plots. Competitive inhibition is common for urea derivatives targeting kinases .

- Thermodynamic analysis : Isothermal titration calorimetry (ITC) quantifies binding enthalpy, correlating with structural features like substituent bulk .

Methodological Considerations

Q. What analytical workflows are recommended for assessing stability under physiological conditions?

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C indicates suitability for high-temperature applications) .

- Circular dichroism (CD) : Track conformational changes in protein targets upon binding .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the pyridine-methoxy moiety for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.